4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide
Overview
Description
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H14ClNO3S It is known for its unique structure, which includes a xanthene moiety attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 9H-xanthene-9-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The xanthene moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different xanthene derivatives.
Scientific Research Applications
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the benzenesulfonamide group can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide: Unique due to its specific structure and reactivity.
This compound derivatives: These compounds may have similar structures but different substituents, leading to varied reactivity and applications.
Uniqueness
This compound stands out due to its combination of a xanthene moiety and a benzenesulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-13-9-11-14(12-10-13)25(22,23)21-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILADTPXOCBVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979291 | |
Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-76-4 | |
Record name | NSC31119 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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